6-Chloro-8-fluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors One common method includes the nucleophilic substitution of halogen atomsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
6-Chloro-8-fluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial and antineoplastic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroquinolin-3-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits the replication and transcription processes, leading to bacterial cell death. This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinolin-3-amine
- 8-Chloroquinolin-3-amine
- 6,8-Difluoroquinolin-3-amine
Uniqueness
6-Chloro-8-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader spectrum of antibacterial activity and improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
6-chloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
InChI Key |
GVOUCESXDPJSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.